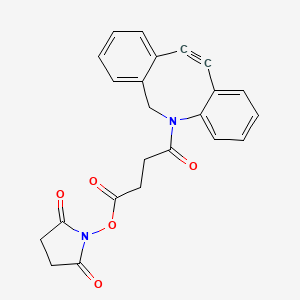
Dbco-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-nhs ester, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a compound widely used in bioconjugation and click chemistry. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides. This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
科学的研究の応用
Dbco-nhs ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to modify and label biomolecules such as antibodies and streptavidin by introducing DBCO groups onto their surfaces.
Drug Delivery Systems: It is used as a cross-linker to conjugate peptide antigens onto the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Antibody-Drug Conjugates (ADCs): This compound ester is used as a cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.
Protein Labeling: It is used in protein labeling and functional studies in biological research.
作用機序
- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with this compound .
- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
DBCO-NHS plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is highly specific and efficient, allowing this compound to form covalent bonds with biomolecules at neutral or slightly basic pH .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to increase the intracellular uptake of liposomes by breast cancer xenografts . The DBCO moiety, when introduced at a specific density, induces increased tumor uptake in vivo .
Molecular Mechanism
The mechanism of action of this compound is primarily through its ability to form covalent bonds with biomolecules. The NHS ester in this compound reacts with primary amines on biomolecules, such as the side chain of lysine residues or aminosilane-coated surfaces . This reaction leads to a specific interaction with molecules containing azides, carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it’s known that the compound is stable and can form long-lasting covalent bonds with biomolecules . This stability ensures that the conjugated products can maintain their biological function in complex biological environments .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase tumor uptake of liposomes . The study found that decorating the terminal lipid with a DBCO moiety at a specific density induced increased tumor uptake in vivo
Metabolic Pathways
Given its role in bioconjugation, it’s likely that this compound interacts with various enzymes and cofactors during the process of forming covalent bonds with biomolecules .
Transport and Distribution
This compound is used to modify biomolecules, which can then be transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of this compound is likely to depend on the biomolecules it is attached to. Once this compound forms a covalent bond with a biomolecule, it may be directed to specific compartments or organelles based on the properties of the biomolecule
準備方法
Dbco-nhs ester is synthesized through a series of chemical reactions involving the formation of the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimidyl (NHS) ester group. The synthetic route typically involves the following steps:
Formation of DBCO Group: The DBCO group is synthesized through a series of reactions starting from commercially available starting materials. This involves the formation of a strained alkyne structure.
Formation of NHS Ester Group: The NHS ester group is formed by reacting N-hydroxysuccinimide with a carboxylic acid derivative.
Coupling of DBCO and NHS Ester: The final step involves coupling the DBCO group with the NHS ester group under specific reaction conditions to form this compound ester.
化学反応の分析
Dbco-nhs ester undergoes several types of chemical reactions, primarily involving its amine-reactive NHS ester and alkyne groups:
類似化合物との比較
Dbco-nhs ester is unique due to its combination of an NHS ester and a strained alkyne group, which allows for efficient bioconjugation and click chemistry reactions. Similar compounds include:
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: This compound also contains a DBCO group and an NHS ester group, but with a sulfo modification for increased solubility in aqueous media.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: This compound includes a PEG4 spacer for increased flexibility and reduced steric hindrance in bioconjugation reactions.
This compound ester stands out due to its high reactivity and efficiency in copper-free click chemistry, making it a valuable tool in various scientific research applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBOJWFQSQZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]
A1: this compound acts as a linker molecule, facilitating the conjugation of two key components:
- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]
- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]
- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]
- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]
Q2: How was the successful conjugation of the components using this compound confirmed in the research? [, ]
A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using this compound. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
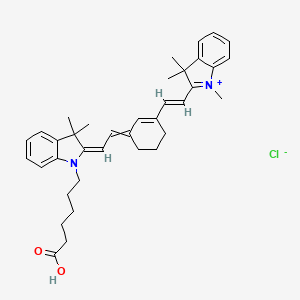

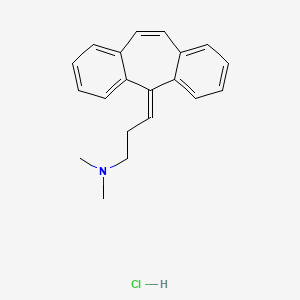
![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)


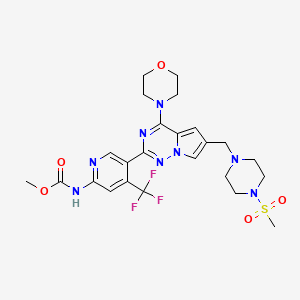

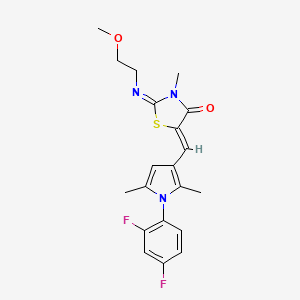
![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
